
1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole is a useful research compound. Its molecular formula is C17H16Cl2N4O3 and its molecular weight is 395.24. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Docking Studies
- Crystallography and COX-2 Inhibition : Tetrazole derivatives, closely related to the chemical , have been analyzed through X-ray crystallography. These studies reveal their crystalline structure and contribute to understanding their potential as COX-2 enzyme inhibitors. This is crucial for research in inflammation and pain management (Al-Hourani et al., 2015).
Synthesis and Reactivity Studies
- Innovative Synthesis Techniques : Research has been conducted on synthesizing new 1H-tetrazoles, exploring reactions with bifunctional reagents like sodium azide and diazocompounds. This opens up avenues for creating novel compounds with potential pharmacological applications (Medaer et al., 1996).
Analysis of Tetrel Bonding Interactions
- Tetrel Bonding in Solid State : A study focusing on triazole derivatives, similar to the tetrazole , investigated tetrel bonding interactions. This research is significant for understanding molecular interactions and assembly in the solid state, impacting material science and molecular engineering (Ahmed et al., 2020).
Application in Fungicides
- Fungicidal Activity : Research on triazole derivatives, which share a core structure with tetrazoles, has shown promising results in controlling fungal diseases in agriculture. This indicates potential agricultural applications for similar tetrazole compounds (Gestel et al., 1980).
Corrosion Inhibition Studies
- Corrosion Inhibition : Phenyltetrazole substituted compounds, closely related to the specified chemical, have been investigated for their ability to inhibit corrosion in metals. This is vital for industrial applications, particularly in protecting infrastructure and machinery (Elkacimi et al., 2012).
Antimicrobial Activity
- Antimicrobial Properties : Certain 1,2,4-triazoles, which are structurally similar to tetrazoles, have been synthesized and found to exhibit antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Patel et al., 2003).
Anti-Cancer Research
- EGFR Inhibition for Cancer Treatment : Benzimidazole derivatives bearing a 1,2,4-triazole ring, structurally similar to tetrazoles, have been studied for their potential as EGFR inhibitors, a crucial target in cancer therapy (Karayel, 2021).
Eigenschaften
IUPAC Name |
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-(3-methoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4O3/c1-24-6-7-26-16-10-15(13(18)9-14(16)19)23-17(20-21-22-23)11-4-3-5-12(8-11)25-2/h3-5,8-10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWJRAKCBBHPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC(=CC=C3)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichloro-5-(2-methoxyethoxy)phenyl)-5-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-chloro-3-[(chloroacetyl)amino]benzoate](/img/structure/B2607736.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2607737.png)
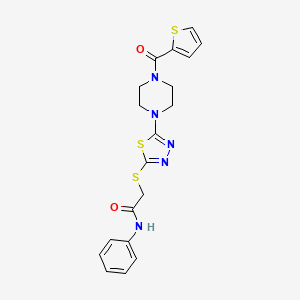
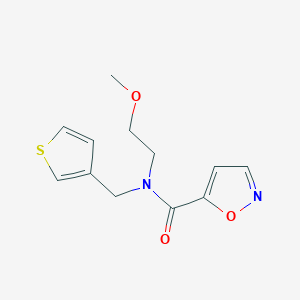
![2-Chloro-3-[4-(3-phenyl-2-propenyl)piperazino]naphthoquinone](/img/structure/B2607745.png)
![2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid](/img/structure/B2607747.png)


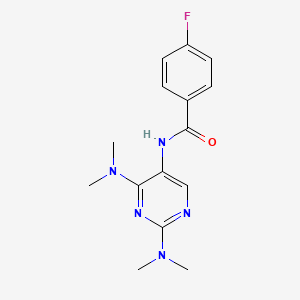
![N-[(4-Tert-butyl-1-hydroxycyclohexyl)methyl]-2-chloroacetamide](/img/structure/B2607753.png)
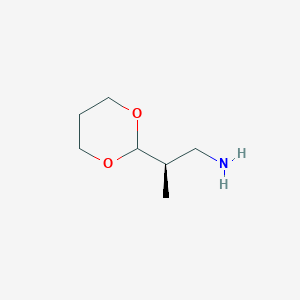
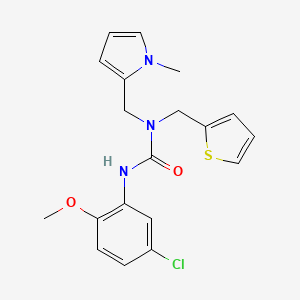
![2-((4-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2607757.png)
